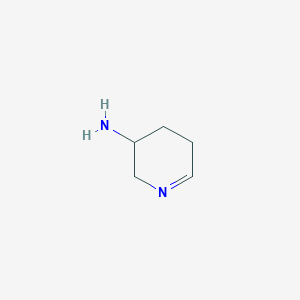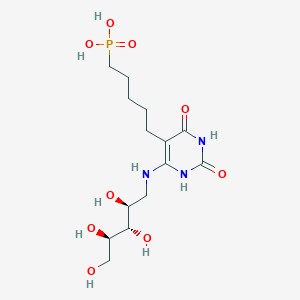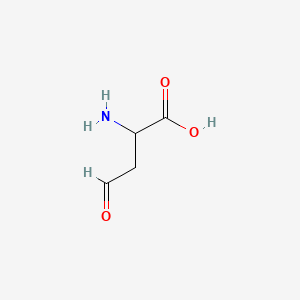![molecular formula C29H32N6O6 B10776662 n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B10776662.png)
n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine: is a complex organic compound that combines a tetrahydronaphthalene moiety with a dimethoxybenzamido group and a deoxy-adenosine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Attachment of the Dimethoxybenzamido Group: This step involves the reaction of 3,5-dimethoxybenzoic acid with an amine derivative of the tetrahydronaphthalene moiety, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Incorporation of the Deoxy-Adenosine: The final step involves the coupling of the intermediate product with 2’-deoxy-adenosine, which can be facilitated by using phosphoramidite chemistry or other nucleoside coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for hydrogenation and automated synthesizers for nucleoside coupling.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The tetrahydronaphthalene moiety can undergo oxidation to form naphthalene derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride (SnCl2) or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron powder in acetic acid.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Naphthalene derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Nucleoside Analogues: Studied for its potential as a nucleoside analogue in antiviral and anticancer research.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry
Materials Science:
Wirkmechanismus
The mechanism of action of n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine involves its interaction with specific molecular targets. In the context of its potential antiviral or anticancer activities, it may act by:
Inhibiting Enzymes: Binding to and inhibiting enzymes involved in nucleic acid synthesis.
Intercalating DNA: Intercalating into DNA strands, thereby disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler compound with similar structural features but lacking the nucleoside and benzamido groups.
3,5-Dimethoxybenzoic Acid: Shares the dimethoxybenzamido moiety but lacks the tetrahydronaphthalene and nucleoside components.
2’-Deoxy-Adenosine: A nucleoside analogue without the tetrahydronaphthalene and benzamido groups.
Uniqueness
The uniqueness of n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine lies in its combination of three distinct moieties, which confer a unique set of chemical and biological properties
Eigenschaften
Molekularformel |
C29H32N6O6 |
|---|---|
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
N-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-[6-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]purin-9-yl]oxolan-3-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C29H32N6O6/c1-39-18-10-17(11-19(12-18)40-2)28(38)34-23-25(37)22(13-36)41-29(23)35-15-32-24-26(30-14-31-27(24)35)33-21-9-5-7-16-6-3-4-8-20(16)21/h3-4,6,8,10-12,14-15,21-23,25,29,36-37H,5,7,9,13H2,1-2H3,(H,34,38)(H,30,31,33)/t21-,22-,23-,25-,29-/m1/s1 |
InChI-Schlüssel |
FDZQGEIYGFPMOB-ZUURFMEUSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1)C(=O)N[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N[C@@H]5CCCC6=CC=CC=C56)CO)O)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)NC2C(C(OC2N3C=NC4=C(N=CN=C43)NC5CCCC6=CC=CC=C56)CO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)
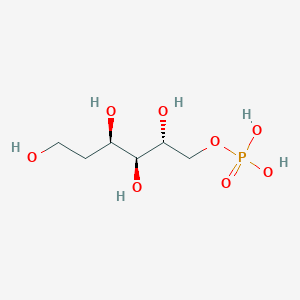
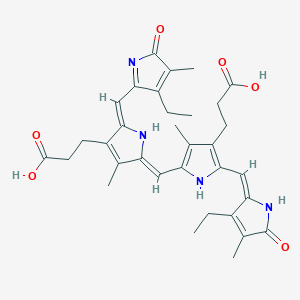
![N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)

![N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid](/img/structure/B10776606.png)
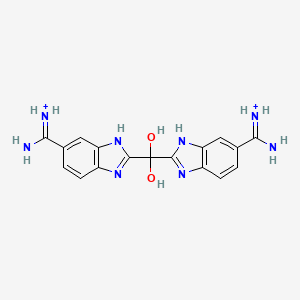
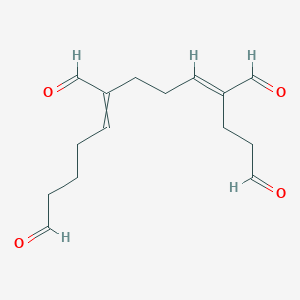
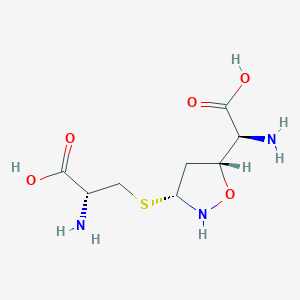
![[3-(4-{3-[3-Nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino]-2-(3-{4-[3-(3-nitro-5-[galactopyranosyloxy]-benzoylamino)-propyl]-piperazin-1-YL}-propyl-amino)-3,4-dioxo-cyclobutene](/img/structure/B10776627.png)
